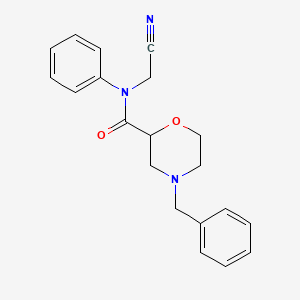
4-benzyl-N-(cyanomethyl)-N-phenylmorpholine-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-benzyl-N-(cyanomethyl)-N-phenylmorpholine-2-carboxamide, also known as BNTX, is a chemical compound that belongs to the morpholine family. It is a potent and selective antagonist of the delta opioid receptor, which is a G protein-coupled receptor that is involved in pain relief and mood regulation. BNTX has been extensively studied for its potential therapeutic applications in pain management, addiction treatment, and mental health disorders.
Wirkmechanismus
4-benzyl-N-(cyanomethyl)-N-phenylmorpholine-2-carboxamide acts as a competitive antagonist of the delta opioid receptor, which means that it binds to the receptor and prevents the activation of downstream signaling pathways. The delta opioid receptor is primarily located in the central nervous system and is involved in the regulation of pain, mood, and reward. By blocking the activation of this receptor, 4-benzyl-N-(cyanomethyl)-N-phenylmorpholine-2-carboxamide can modulate these physiological processes.
Biochemical and Physiological Effects:
4-benzyl-N-(cyanomethyl)-N-phenylmorpholine-2-carboxamide has been shown to have a number of biochemical and physiological effects, including the modulation of pain perception, mood, and reward. It has been shown to block the analgesic effects of delta opioid receptor agonists, suggesting that it may be a useful tool for investigating the mechanisms of pain relief. 4-benzyl-N-(cyanomethyl)-N-phenylmorpholine-2-carboxamide has also been shown to have antidepressant effects in animal models, suggesting that it may have potential therapeutic applications in the treatment of depression.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 4-benzyl-N-(cyanomethyl)-N-phenylmorpholine-2-carboxamide in lab experiments is its high potency and selectivity for the delta opioid receptor. This makes it a useful tool for investigating the role of this receptor in various physiological processes. However, one limitation of using 4-benzyl-N-(cyanomethyl)-N-phenylmorpholine-2-carboxamide is its potential off-target effects, as it may also bind to other receptors in the central nervous system. Additionally, the synthesis of 4-benzyl-N-(cyanomethyl)-N-phenylmorpholine-2-carboxamide is complex and requires several steps, which may limit its availability and increase its cost.
Zukünftige Richtungen
There are several potential future directions for the study of 4-benzyl-N-(cyanomethyl)-N-phenylmorpholine-2-carboxamide and its therapeutic applications. One area of interest is the potential use of 4-benzyl-N-(cyanomethyl)-N-phenylmorpholine-2-carboxamide in the treatment of chronic pain, as well as its potential use as an alternative to opioid analgesics. Another area of interest is the potential use of 4-benzyl-N-(cyanomethyl)-N-phenylmorpholine-2-carboxamide in the treatment of addiction and withdrawal, particularly in the context of opioid addiction. Additionally, further research is needed to fully understand the mechanisms of action of 4-benzyl-N-(cyanomethyl)-N-phenylmorpholine-2-carboxamide and its potential off-target effects, as well as its potential interactions with other drugs and medications.
Synthesemethoden
The synthesis of 4-benzyl-N-(cyanomethyl)-N-phenylmorpholine-2-carboxamide involves several steps, including the reaction of morpholine with benzyl chloride to form N-benzylmorpholine, followed by the reaction of the latter with cyanomethyl chloride to produce N-benzyl-N-(cyanomethyl)morpholine. The final step involves the reaction of N-benzyl-N-(cyanomethyl)morpholine with phenyl isocyanate to form 4-benzyl-N-(cyanomethyl)-N-phenylmorpholine-2-carboxamide.
Wissenschaftliche Forschungsanwendungen
4-benzyl-N-(cyanomethyl)-N-phenylmorpholine-2-carboxamide has been widely used in scientific research to study the delta opioid receptor and its role in pain and addiction. It has been shown to block the analgesic effects of delta opioid receptor agonists, suggesting that it may be a useful tool for investigating the mechanisms of pain relief. 4-benzyl-N-(cyanomethyl)-N-phenylmorpholine-2-carboxamide has also been used to study the role of the delta opioid receptor in addiction and withdrawal, as well as its potential therapeutic applications in these areas.
Eigenschaften
IUPAC Name |
4-benzyl-N-(cyanomethyl)-N-phenylmorpholine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O2/c21-11-12-23(18-9-5-2-6-10-18)20(24)19-16-22(13-14-25-19)15-17-7-3-1-4-8-17/h1-10,19H,12-16H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HPHANTPCJNYHBU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(CN1CC2=CC=CC=C2)C(=O)N(CC#N)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-benzyl-N-(cyanomethyl)-N-phenylmorpholine-2-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![7-methoxy-3-{[(4-methoxyphenyl)amino]methyl}quinolin-2(1H)-one](/img/structure/B2505878.png)
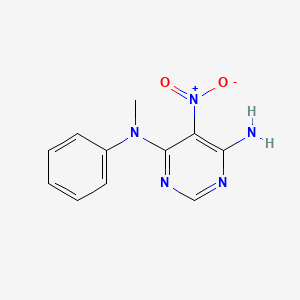
![2-fluoro-N-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-ylmethyl)aniline](/img/structure/B2505883.png)
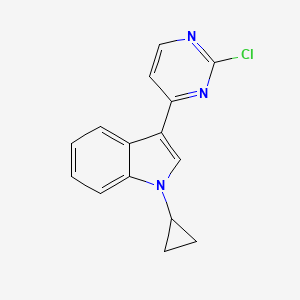

![N-(benzo[d]thiazol-2-yl)-4-butoxy-N-(2-(dimethylamino)ethyl)benzamide hydrochloride](/img/structure/B2505890.png)
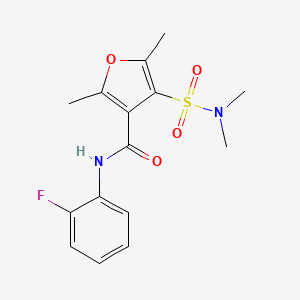
![6-(3,5-dimethyl-1H-pyrazol-1-yl)-2-{[1-(3-methylquinoxalin-2-yl)azetidin-3-yl]methyl}-2,3-dihydropyridazin-3-one](/img/structure/B2505893.png)

![N-(benzo[d][1,3]dioxol-5-ylmethyl)-5-(pyridin-3-yl)-1-(p-tolyl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2505896.png)

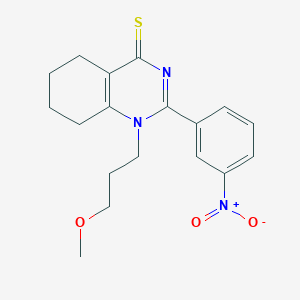
![Benzo[d]thiazol-6-yl(3-((6-ethyl-5-fluoropyrimidin-4-yl)oxy)pyrrolidin-1-yl)methanone](/img/structure/B2505900.png)
![Ethyl 2-(2-((3-(2-(4-methylbenzamido)ethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamido)benzoate](/img/structure/B2505901.png)